![molecular formula C9H15Cl3N2O4 B296040 N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine](/img/structure/B296040.png)
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine, also known as TCEP-lysine, is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. This compound is widely used as a reducing agent in the analysis of proteins and peptides. TCEP-lysine is a stable and water-soluble compound that can selectively reduce disulfide bonds in proteins without affecting other functional groups.
作用機序
The mechanism of action of N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine involves the reduction of disulfide bonds in proteins. Disulfide bonds are important structural elements in proteins, and their reduction can cause conformational changes in the protein. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine selectively reduces disulfide bonds without affecting other functional groups in the protein. The reduction of disulfide bonds by N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is irreversible, making it an ideal reducing agent for the analysis of proteins and peptides.
Biochemical and Physiological Effects:
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine has no known biochemical or physiological effects on living organisms. It is a stable and water-soluble compound that is easily eliminated from the body. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is not metabolized in the body and does not accumulate in tissues.
実験室実験の利点と制限
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine has several advantages for lab experiments. It is a powerful reducing agent that can selectively reduce disulfide bonds in proteins without affecting other functional groups. It is stable and water-soluble, making it easy to use in experiments. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is also easy to purify and has a long shelf life.
However, N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine also has some limitations for lab experiments. It can interfere with some assays that rely on the formation of disulfide bonds, such as the formation of protein dimers. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine can also interfere with some downstream applications, such as mass spectrometry, due to the formation of adducts.
将来の方向性
For the use of N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine include the development of new reducing agents and the analysis of protein-protein interactions.
合成法
The synthesis of N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine involves the reaction of lysine with 2,2,2-trichloroethyl chloroformate in the presence of a base. The reaction proceeds smoothly at room temperature, and the product is obtained in high yield. The synthesis method is simple and efficient, and the product is easy to purify.
科学的研究の応用
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is widely used in the analysis of proteins and peptides. It is a powerful reducing agent that can selectively reduce disulfide bonds in proteins without affecting other functional groups. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is commonly used in proteomics research to analyze the structure and function of proteins. It is also used in the production of monoclonal antibodies and in the synthesis of peptides.
特性
分子式 |
C9H15Cl3N2O4 |
|---|---|
分子量 |
321.6 g/mol |
IUPAC名 |
2-amino-6-(2,2,2-trichloroethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C9H15Cl3N2O4/c10-9(11,12)5-18-8(17)14-4-2-1-3-6(13)7(15)16/h6H,1-5,13H2,(H,14,17)(H,15,16) |
InChIキー |
KQXCBVBBOYHEEI-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)OCC(Cl)(Cl)Cl)CC(C(=O)O)N |
正規SMILES |
C(CCNC(=O)OCC(Cl)(Cl)Cl)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)

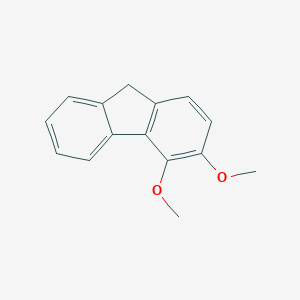
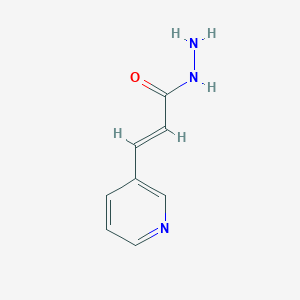
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)

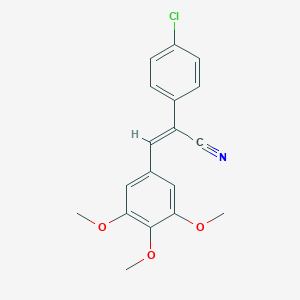
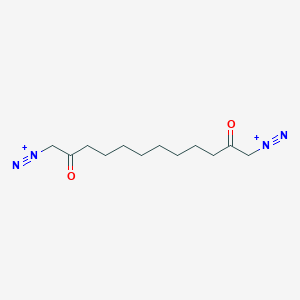
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
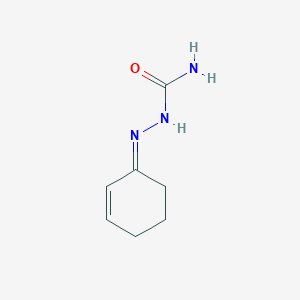

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)